molecular formula C11H15ClF3N B1525515 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1315366-77-8

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No. B1525515
M. Wt: 253.69 g/mol
InChI Key: PLFADWBEQUKYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as ETFA-HCl, is a chemical compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 104°C and a molecular weight of 213.62 g/mol. ETFA-HCl is an amine hydrochloride, and is a derivative of the amino acid phenylalanine. It is an important reagent in organic synthesis and has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Bioconjugation and Amide Formation

The mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide hydrochloride (similar in reactivity to the subject chemical) has been studied extensively. This process is crucial for bioconjugation in drug delivery systems and biomolecule labeling. The study found that the efficiency of amide formation depends on the pH, with a narrow optimal range, and that cyclizable carboxylic acids react more favorably than noncyclizable ones, highlighting the importance of chemical structure in bioconjugation reactions (Nakajima & Ikada, 1995).

Drug Delivery Systems

Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine (a compound with functional similarity) demonstrate pH- and thermo-responsive behavior, making them suitable for targeted drug delivery and improving bioavailability. These hydrogels can efficiently release drugs in response to environmental changes, which is pivotal for designing more effective therapeutic strategies (Karimi et al., 2018).

Kinetic Analysis in Chemical Reactions

The catalysis of RNA hydrolysis by amines, including ethylenediamine, has been analyzed, showing that specific amines can significantly enhance reaction rates under physiological conditions. This finding has potential applications in biochemistry and molecular biology, suggesting ways to manipulate RNA structures or functions through catalytic reactions (Komiyama & Yoshinari, 1997).

properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFADWBEQUKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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